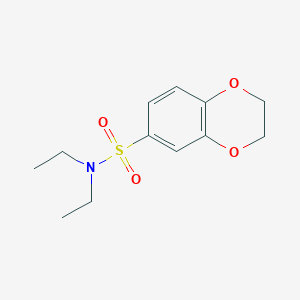

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-13(4-2)18(14,15)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQFNYQTBICKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium . The reaction is carried out in the presence of a base such as lithium hydride and a solvent like N,N-dimethylformamide . The resulting product is then treated with various alkyl or aralkyl halides to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl or aralkyl halides, and the reactions are typically carried out in the presence of a base such as lithium hydride and a solvent like N,N-dimethylformamide.

Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various N-alkyl or N-aralkyl derivatives of the compound .

Scientific Research Applications

Scientific Research Applications

The compound has several applications in scientific research:

Medicinal Chemistry

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide serves as a scaffold for designing drugs with antibacterial, antifungal, and anti-inflammatory properties. Its structural features allow for modifications that enhance pharmacological activity.

Biological Studies

It has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and proteases. These properties suggest its utility in developing therapeutic agents targeting metabolic disorders.

Industrial Applications

The compound is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds. Its unique structure allows it to participate in various chemical reactions that are valuable in industrial settings.

Case Study 1: Antitumor Activity

Research has shown that compounds related to the benzodioxine structure exhibit antitumor properties. For example, derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study 2: Diabetes Management

In vivo studies have indicated that low doses of this compound improve glucose tolerance in diabetic animal models. Higher doses led to toxicity; thus, dosage optimization is crucial for therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Lipophilic Substituents : Bulky or aromatic groups (e.g., 4-chlorobenzyl) enhance lipoxygenase inhibition, likely due to improved hydrophobic interactions with enzyme active sites .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 5e) may increase electronic effects, enhancing binding affinity .

Hypothetical Profile of N,N-Diethyl Derivative

- Enzyme Inhibition : If similar to ethylated analogs in , moderate AChE or α-glucosidase inhibition may be expected. However, bulky diethyl groups could sterically hinder binding to enzymes like lipoxygenase.

- Antibacterial Activity : Alkyl substituents generally correlate with antibacterial efficacy in sulfonamides, but excessive bulk may reduce potency .

Biological Activity

N,N-Diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound classified under sulfonamides, which are widely recognized for their diverse biological activities, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Overview of this compound

This compound features a benzodioxine ring and a sulfonamide group , which contribute to its unique chemical properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific structure of this compound enhances its biological activity compared to other sulfonamide derivatives.

The primary mechanism of action involves the inhibition of dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the formation of essential nucleotides necessary for DNA synthesis in bacterial cells, leading to cell death. This mechanism is similar to that of traditional sulfonamide antibiotics.

Enzyme Inhibition

| Enzyme | Target | Effect |

|---|---|---|

| Dihydropteroate Synthase | Bacterial folate synthesis | Inhibition leads to reduced bacterial growth |

| Cholinesterase Enzymes | Neurotransmitter regulation | Increased acetylcholine concentration due to inhibition |

Pharmacological Applications

This compound has shown potential in various pharmacological contexts:

- Antimicrobial Activity : Exhibits activity against a range of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .

- Anticancer Activity : In a study assessing various sulfonamide derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamides:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Benzodioxine + Sulfonamide | Broad-spectrum antimicrobial and anticancer |

| Sulfamethoxazole | Simple sulfonamide | Antibacterial; primarily urinary tract infections |

| Sulfadiazine | Simple sulfonamide | Antimicrobial; used in veterinary medicine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be standardized?

- Methodology :

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with diethylsulfamoyl chloride in a basic aqueous medium (pH 9–10) using Na₂CO₃ to form the sulfonamide core .

- Step 2 : Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (room temperature to reflux) to enhance yield. Lithium hydride (LiH) may act as an activator for N-alkylation .

- Purification : Use column chromatography or recrystallization to achieve >95% purity. Monitor reactions via TLC .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of N,N-diethyl derivatives?

- Characterization Protocol :

- ¹H-NMR : Identify protons on the diethyl groups (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and benzodioxin aromatic protons (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- CHN Analysis : Validate elemental composition (C, H, N, S) to ensure stoichiometric accuracy .

Q. How should researchers design initial biological screening assays for this compound?

- Screening Framework :

- Enzyme Inhibition : Test α-glucosidase or acetylcholinesterase inhibition using spectrophotometric assays (IC₅₀ values; reference: acarbose IC₅₀ = 37.38 ± 0.12 μM) .

- Antibacterial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance bioactivity?

- SAR Strategy :

- Variation of Substituents : Replace diethyl groups with bulkier alkyl/aralkyl chains to assess lipophilicity effects on membrane permeability .

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxin ring to evaluate electronic effects on enzyme binding .

- Data Correlation : Plot bioactivity (e.g., IC₅₀) against calculated LogP or polar surface area to identify physicochemical drivers .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Troubleshooting Approach :

- Standardize Assays : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH, temperature) .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers. Use positive controls (e.g., acarbose) for cross-study normalization .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental discrepancies .

Q. What advanced methodologies integrate in silico and experimental data for mechanistic insights?

- Integrated Workflow :

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns to assess stability of the sulfonamide-enzyme complex .

- QSAR Modeling : Train models using datasets from analogs (e.g., IC₅₀ values of 81.12–86.31 μM for α-glucosidase inhibitors) to predict bioactivity of untested derivatives .

- Metabolite Profiling : Use LC-MS to identify metabolic degradation products in hepatic microsomes, informing toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.